Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside
CAS No.: 53008-63-2
Cat. No.: VC20761439
Molecular Formula: C35H38O6
Molecular Weight: 554.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 53008-63-2 |
---|---|
Molecular Formula | C35H38O6 |
Molecular Weight | 554.7 g/mol |
IUPAC Name | 2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Standard InChI | InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3 |
Standard InChI Key | IXEBJCKOMVGYKP-UHFFFAOYSA-N |
Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES | COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES | COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Chemical Identity and Structural Characteristics
Molecular Identity and Nomenclature
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside represents a protected form of methyl galactoside where all hydroxyl groups are benzylated. The compound has been identified in chemical databases with two different CAS numbers, indicating possible variations in registration or isomeric forms. The primary identifiers and nomenclature details are presented in Table 1.
Property | Value |
---|---|
CAS Number | 53008-63-2 / 195827-82-8 |
Molecular Formula | C₃₅H₃₈O₆ |
Molecular Weight | 554.67 g/mol |
IUPAC Name | (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran |
Alternative IUPAC | 2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
IUPAC Condensed | Bn(-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal1Me |
The compound has numerous synonyms in scientific literature and commercial catalogues, including "Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-α-D-galactopyranoside" and "(3R,4S,5S,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane" .
Structural Features and Configuration
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside possesses a galactopyranoside core with four benzyl protecting groups at positions C-2, C-3, C-4, and C-6. The α-configuration at the anomeric center (C-1) bears a methoxy group, which is a critical structural feature for its applications in glycosylation chemistry. The presence of benzyl groups significantly alters the reactivity, solubility, and steric properties compared to the unprotected parent compound .
The stereochemistry is precisely defined with absolute configurations at each chiral center: 2R, 3S, 4S, 5R, 6S. This specific stereochemical arrangement is essential for its biological recognition and chemical reactivity patterns. The benzyl protecting groups serve dual purposes—providing steric protection during reactions and facilitating regioselective transformations .
Physicochemical Properties
Physical Properties
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside typically appears as a light yellow oil under standard laboratory conditions. The compound exhibits distinct solubility characteristics, being readily soluble in organic solvents such as chloroform, ethyl acetate, and methanol, which makes it amenable to various synthetic manipulations and chromatographic separation techniques .
For optimal stability and longevity, the compound should be stored under refrigeration (2-8°C) and protected from moisture. These storage conditions prevent potential degradation pathways and maintain the compound's structural integrity for research applications .
Spectroscopic and Analytical Properties
One of the most interesting properties of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside is its photophysical behavior. The compound exhibits high light emission properties in the temperature range between 25°C and 50°C. This temperature-dependent luminescence makes it potentially useful in various sensing and analytical applications .
When used as a shift reagent for the analysis of carbohydrates and glycols, Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside demonstrates characteristic spectral shifts. These shifts are attributed to the resonance stabilization of the molecule's excited state. Notably, hydrogen peroxide enhances this effect by acting as an oxidant and stabilizing the excited state through electron transfer mechanisms .
Additionally, researchers have observed a bathochromic shift (red shift) in aqueous solutions at pH 4.5 when the compound is combined with bases such as potassium hydroxide or sodium hydroxide. This pH-dependent spectral behavior provides additional analytical utility in solution-phase studies .
Applications in Chemical Research
Carbohydrate Chemistry and Oligosaccharide Synthesis
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside serves as a versatile building block in the synthesis of complex oligosaccharides and glycoconjugates. The strategic placement of benzyl protecting groups offers several advantages during glycosylation reactions, including enhanced regioselectivity and stereocontrol. These characteristics make it an invaluable tool for constructing structurally defined carbohydrate sequences with precise glycosidic linkages .
In synthetic carbohydrate chemistry, the compound functions as a galactosyl donor or acceptor, depending on the specific reaction conditions and activation methods employed. The benzyl groups can be selectively removed under various conditions, allowing for orthogonal protection strategies in multistep syntheses of complex glycans .
Enzymatic Glycosylation Applications
Beyond traditional chemical synthesis, Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside has found applications in enzymatic glycosylation reactions. By combining chemical protection strategies with biocatalytic transformations, researchers can access complex carbohydrate structures with high efficiency and selectivity. This chemoenzymatic approach represents a powerful method for the synthesis of structurally diverse glycosides and glycoconjugates that would be challenging to obtain through purely chemical means .
Biomaterial Development
The compound has contributed to the development of carbohydrate-based materials, including glycosylated polymers and biomimetic surfaces. These advanced materials have potential applications across various fields of biotechnology and biomedicine. By incorporating controlled carbohydrate structures into synthetic polymers or surface coatings, researchers can modulate biological recognition events and create materials with tailored properties for specific applications .
Research Findings and Structural Studies
Spectroscopic Behavior and Excited State Dynamics
Research on Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside has revealed intriguing photophysical properties that could be exploited in analytical and sensing applications. Studies have demonstrated that the compound exhibits distinctive light emission characteristics in the temperature range of 25-50°C. This thermally responsive luminescence behavior suggests potential applications in temperature-sensitive molecular probes or thermal imaging systems .
The spectral shifts observed with this compound are attributed to resonance stabilization of its excited state. This electronic effect is further enhanced by oxidants such as hydrogen peroxide, which facilitate electron transfer processes that stabilize the excited state. The resulting changes in spectral properties can be utilized for analytical purposes, such as the detection of oxidizing agents or the study of electron transfer mechanisms .
Structural and Conformational Analysis
Synthetic Approaches and Preparation Methods
Traditional Synthetic Routes
The preparation of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside typically begins with methyl α-D-galactopyranoside, which undergoes sequential benzylation reactions to protect the hydroxyl groups at positions 2, 3, 4, and 6. This process employs benzyl bromide or benzyl chloride as alkylating agents, along with appropriate bases such as sodium hydride or potassium hydroxide to deprotonate the hydroxyl groups and facilitate nucleophilic substitution reactions .
The synthesis requires careful control of reaction conditions to ensure complete benzylation while maintaining the stereochemical integrity of the galactopyranoside core. Purification techniques such as column chromatography are typically employed to obtain the pure compound, which is essential for subsequent applications in carbohydrate chemistry .
Modern Synthetic Innovations
Recent advances in synthetic methodologies have introduced more efficient and selective approaches for preparing Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside. These include microwave-assisted benzylation, phase-transfer catalysis, and enzymatic selective protection strategies. These improved methods offer advantages such as shorter reaction times, higher yields, and reduced environmental impact compared to traditional synthetic routes .
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